

Physical and chemical properties of 6-Bromo-1-fluoronaphthalen-2-OL

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Compound of Interest

Compound Name: 6-Bromo-1-fluoronaphthalen-2-OL

Cat. No.: B1339797

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An In-depth Technical Guide to 6-Bromo-1-fluoronaphthalen-2-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Bromo-1-fluoronaphthalen-2-ol**, catering to researchers, scientists, and professionals in drug development. This document collates available data on its properties, safety, and potential synthetic routes, presenting the information in a structured and accessible format.

Core Compound Properties

6-Bromo-1-fluoronaphthalen-2-ol is a halogenated derivative of 2-naphthol. Its physical and chemical characteristics are summarized below. For comparative purposes, data for the related, more extensively studied compound, 6-Bromo-2-naphthol, is also included where available.

Physical and Chemical Data

Property	Value for 6-Bromo-1-fluoronaphthalen-2-ol	Value for 6-Bromo-2-naphthol
CAS Number	442150-49-4	15231-91-1[1][2][3]
Molecular Formula	C ₁₀ H ₆ BrFO	C ₁₀ H ₇ BrO[1][3]
Molecular Weight	241.06 g/mol	223.07 g/mol [4]
Appearance	Solid	Off-white to beige powder[5]
Melting Point	Not available	121-125 °C[6]
Boiling Point	339 °C at 760 mmHg	353.8 °C at 760 mmHg[6]
Solubility	Not available	Sparingly soluble in water, soluble in organic solvents.[7]
Purity	98%	Not specified
Storage Temperature	4°C	Room Temperature[7]

Safety Information

The following table summarizes the known safety and hazard information for **6-Bromo-1-fluoronaphthalen-2-ol**.

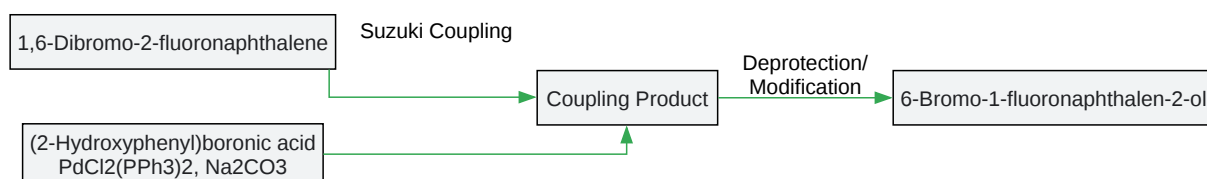
Hazard Information	Details
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Signal Word	Warning
Pictograms	GHS07 (Harmful)

Experimental Protocols

Detailed experimental protocols for the synthesis of **6-Bromo-1-fluoronaphthalen-2-ol** are not readily available in published literature. However, a plausible synthetic route can be proposed based on established methodologies for similar compounds. For reference, a well-documented protocol for the synthesis of 6-Bromo-2-naphthol is provided.

Proposed Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol

A potential synthetic pathway to **6-Bromo-1-fluoronaphthalen-2-ol** could involve a multi-step process starting from a readily available naphthalene derivative. One possible approach, based on the synthesis of related compounds, is a Suzuki coupling reaction. This would involve the coupling of a di-halogenated naphthalene, such as 1,6-dibromo-2-fluoronaphthalene, with a boronic acid derivative that can be converted to a hydroxyl group.



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A proposed synthetic workflow for **6-Bromo-1-fluoronaphthalen-2-ol**.

Synthesis of 6-Bromo-2-naphthol

A common and well-documented method for the synthesis of 6-Bromo-2-naphthol involves the bromination of 2-naphthol followed by reduction.

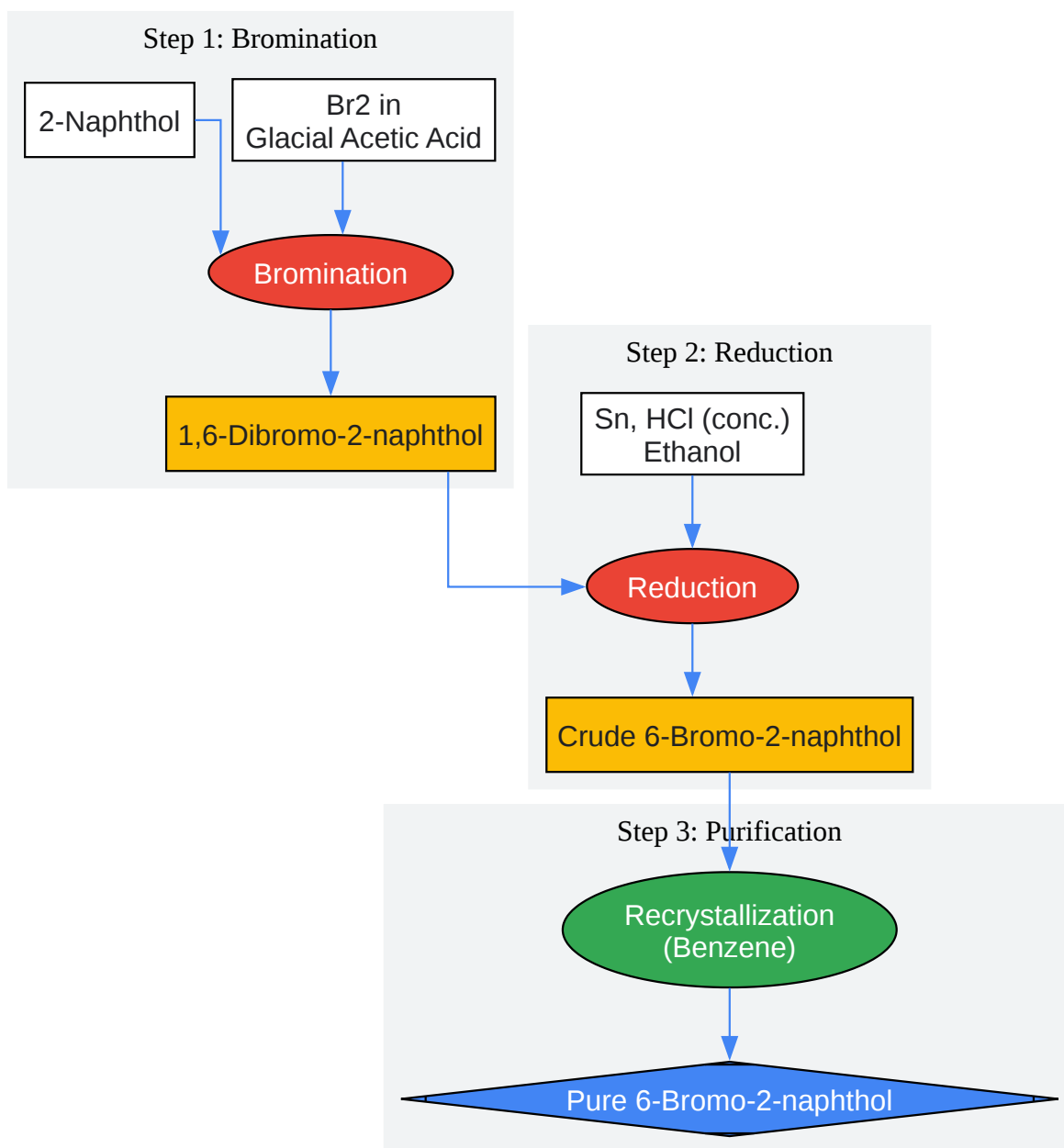
Materials:

- 2-Naphthol
- Glacial Acetic Acid
- Bromine
- Tin metal (mossy)
- Hydrochloric Acid (concentrated)
- Ethanol
- Benzene (for recrystallization)

Procedure:

- **Bromination:** Dissolve 2-naphthol in glacial acetic acid. Add a solution of bromine in glacial acetic acid dropwise with stirring. The reaction is exothermic and should be cooled to maintain control.
- **Reduction:** To the crude 1,6-dibromo-2-naphthol intermediate, add ethanol and concentrated hydrochloric acid, followed by tin metal. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
- **Work-up:** Cool the reaction mixture and decant the solution from any unreacted tin. Concentrate the solution under reduced pressure and pour it into ice water to precipitate the crude product.

- Purification: Collect the precipitate by filtration and wash with water. The crude 6-Bromo-2-naphthol can be further purified by recrystallization from a suitable solvent such as benzene to yield the pure product.[8]



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Experimental workflow for the synthesis of 6-Bromo-2-naphthol.

Biological Activity and Drug Development

Currently, there is limited to no publicly available information on the specific biological activities of **6-Bromo-1-fluoronaphthalen-2-ol** or its involvement in any signaling pathways. Its potential as a therapeutic agent has not been established. The related compound, 2-bromo-6-fluoronaphthalene, has been mentioned as an intermediate in the synthesis of a pyrrole analgesic, suggesting that this class of compounds may have relevance in drug discovery.

The general process of drug discovery and development is a complex, multi-stage endeavor. The diagram below illustrates a typical workflow. The specific targets and pathways for **6-Bromo-1-fluoronaphthalen-2-ol** within this framework remain to be determined.



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A general workflow for drug discovery and development.

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